1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea
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Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea consists of a piperidine ring attached to a phenyl group and a thiophen-2-yl group through a urea linkage.Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Anti-acetylcholinesterase Activity
A study explored the synthesis and biochemical evaluation of a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, focusing on optimizing the spacer length linking pharmacophoric moieties to test compounds with greater conformational flexibility. This research indicated that flexible spacers are compatible with high inhibitory activities against acetylcholinesterase, suggesting potential applications in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).
Metabolism of Soluble Epoxide Hydrolase Inhibitors
Another study focused on the in vitro and in vivo metabolism of TPPU, a potent inhibitor of soluble epoxide hydrolase (sEH), used in research for modulating inflammation and protecting against various conditions. The identification of TPPU metabolites and their contributions to the overall safety and effectiveness provide insights into the clinical development of sEH inhibitors (Wan et al., 2019).
Anion Recognition Properties
Research on substituted phenyl urea and thiourea silatranes synthesized in good yields has shown significant insights into anion recognition properties. This study could have implications in sensing technologies and materials science, where anion recognition is crucial (Singh et al., 2016).
Antiparkinsonian Activity
A series of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives were synthesized and evaluated for their antiparkinsonian activity. These compounds showed significant activity in catalepsy induced by haloperidol in mice, highlighting their potential as treatments for Parkinson's disease (Azam et al., 2009).
Antiproliferative Activity Against Cancer Cell Lines
A study on the synthesis and in vitro antiproliferative activity of new 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffold-based compounds against various cancer cell lines showed that certain derivatives exhibited broad-spectrum antiproliferative activity. This suggests potential applications in cancer therapy (Al-Sanea et al., 2018).
Corrosion Inhibition
The inhibition effect of certain urea derivatives in hydrochloric acid solution on mild steel was investigated, showing good performance as corrosion inhibitors. This research has implications for the protection of metals in industrial applications (Bahrami & Hosseini, 2012).
properties
IUPAC Name |
1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-22-15-8-10-20(11-9-15)14-6-4-13(5-7-14)18-17(21)19-16-3-2-12-23-16/h2-7,12,15H,8-11H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPIQWAEPSZYEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea |
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